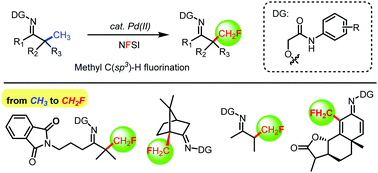Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group†
Chemical Communications Pub Date: 2020-12-15 DOI: 10.1039/D0CC07093A
Abstract
Herein, we report a novel strategy to access CH2F-containing ketones through Pd-catalysed β-selective methyl C(sp3)–H fluorination. The reaction features high regioselectivity and a broad substrate scope, constituting a modular method for the late-stage transformation of the native methyl (CH3) into the monofluoromethyl (CH2F) group.


Recommended Literature
- [1] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [2] Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†
- [3] CONSTRUCTING CHEMICAL CONCEPTS IN THE CLASSROOM?: USING RESEARCH TO INFORM PRACTICE
- [4] Back cover
- [5] Hydrocinnamic acid produced by Enterobacter xiangfangensis impairs AHL-based quorum sensing and biofilm formation in Pseudomonas aeruginosa†
- [6] Interface engineered surface morphology evolution of Au@Pd core–shell nanorods†
- [7] Additions and Corrections
- [8] Electron transfer induced thermochromism in a VO2–graphene–Ge heterostructure
- [9] A new family of ionic liquids based on N,N-dialkyl-3-azabicyclo[3.2.2]nonanium cations: organic plastic crystal behaviour and highly reversible lithium metal electrodeposition†
- [10] Determination of the oxidation state by resonant-Raman scattering spectroscopy










